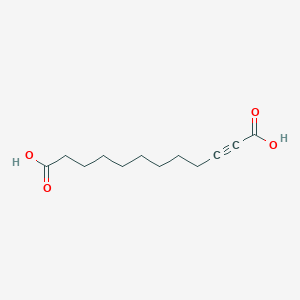
Dodec-2-ynedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-2-ynedioic acid is a dicarboxylic acid with a unique structure characterized by a triple bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-2-ynedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. The reaction typically employs strong oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The fermentation process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodec-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other functional derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.
Substitution: Acid chlorides, alcohols, and amines are frequently used reagents in substitution reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Dodec-2-enedioic acid and dodecanedioic acid.
Substitution: Esters, amides, and other functional derivatives.
Scientific Research Applications
Dodec-2-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for wound healing and other medical applications.
Industry: this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism by which dodec-2-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The compound’s unique structure allows it to participate in specific biochemical reactions, making it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Dodec-2-enedioic acid: A similar compound with a double bond instead of a triple bond.
Dodecanedioic acid: A saturated dicarboxylic acid with no unsaturation in its carbon chain.
Traumatic acid: Another dicarboxylic acid with a different structure and biological activity.
Uniqueness
Dodec-2-ynedioic acid’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity and biological properties. This feature differentiates it from other dicarboxylic acids and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
821-37-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dodec-2-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-7,9H2,(H,13,14)(H,15,16) |
InChI Key |
CMJVEIURJYLHCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


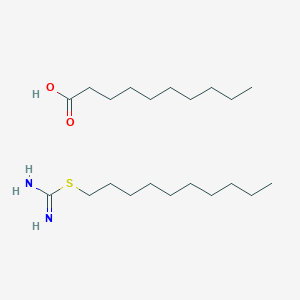
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
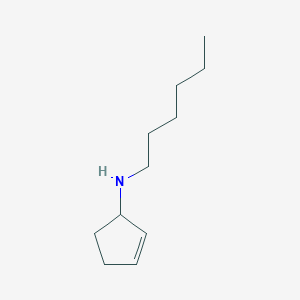
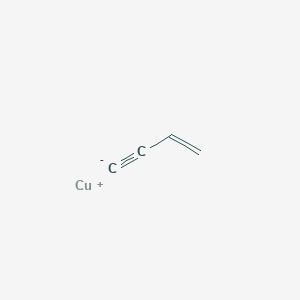
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
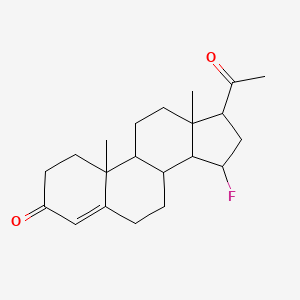
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
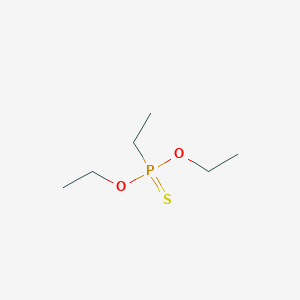
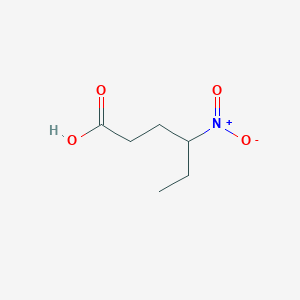
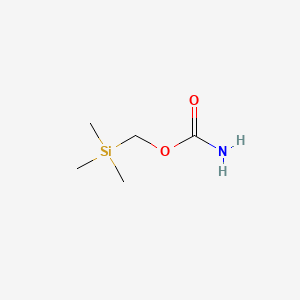
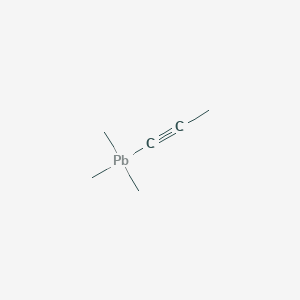
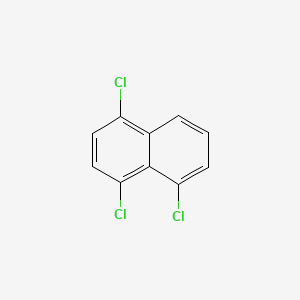
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
